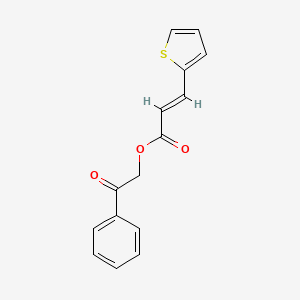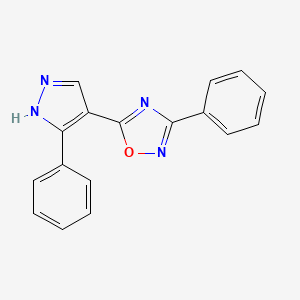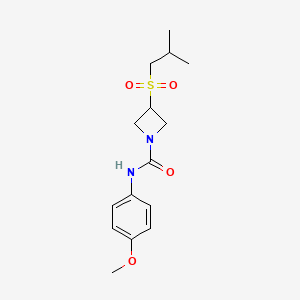
(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate, also known as cinnamyl thiophene acrylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate thiophene acrylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects through multiple pathways. In the case of its anti-inflammatory activity, this compound thiophene acrylate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
Cinnamyl thiophene acrylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound thiophene acrylate exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound thiophene acrylate has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate thiophene acrylate is its ease of synthesis. The reaction between cinnamic acid and thiophene-2-carboxylic acid is a simple and straightforward process that can be carried out in a standard laboratory setting. In addition, this compound thiophene acrylate exhibits a high degree of stability, which makes it suitable for long-term storage and handling.
One of the limitations of this compound thiophene acrylate is its low solubility in water. This can make it difficult to work with in aqueous environments and can limit its potential applications in certain fields. In addition, the mechanism of action of this compound thiophene acrylate is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Orientations Futures
There are several future directions for research on (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate thiophene acrylate. One potential area of research is the development of new conjugated polymers based on this compound thiophene acrylate for use in organic electronics. Another area of research is the investigation of the mechanism of action of this compound thiophene acrylate and the identification of its molecular targets. In addition, further studies are needed to evaluate the safety and efficacy of this compound thiophene acrylate as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
Cinnamyl thiophene acrylate can be synthesized through a simple reaction between cinnamic acid and thiophene-2-carboxylic acid. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) as a solvent. The resulting product is a yellow crystalline powder with a melting point of 114-118°C.
Applications De Recherche Scientifique
Cinnamyl thiophene acrylate has been extensively studied in scientific research for its potential applications in various fields. In the field of organic electronics, (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate thiophene acrylate has been used as a building block for the synthesis of conjugated polymers. These polymers have shown promising results in the development of organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
In the field of medicinal chemistry, this compound thiophene acrylate has been investigated for its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound thiophene acrylate exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been suggested that this compound thiophene acrylate could be used as a lead compound for the development of new drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
phenacyl (E)-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c16-14(12-5-2-1-3-6-12)11-18-15(17)9-8-13-7-4-10-19-13/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNVRHHLTOCSSI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)
![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)

![Quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2724966.png)

![[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2724968.png)

![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)